Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group attached to the piperazine ring, which is further esterified with an ethyl carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromophenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Formation of substituted piperazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a tert-butyl ester group instead of an ethyl ester.
4-(4-Bromophenyl)piperazine: Lacks the ester group, making it less polar and potentially less bioavailable.
N-Boc piperazine derivatives: Contain a Boc (tert-butoxycarbonyl) protecting group, which can be removed under acidic conditions to yield the free piperazine.
These comparisons highlight the unique structural features of this compound, such as its ester group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUYOZYMCAGVLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681467 |
Source
|
Record name | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-66-7 |
Source
|
Record name | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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